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Compound of Interest

Compound Name: Levocloperastine

Cat. No.: B195437 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative determination of

Levocloperastine in bulk drug substance. The protocols outlined below include UV-Visible

Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and a proposed Non-

Aqueous Titrimetric method. Each section contains a detailed experimental protocol, a

summary of quantitative data for easy comparison, and a workflow diagram.

UV-Visible Spectrophotometry
Application Note: This spectrophotometric method is a simple, rapid, and cost-effective

technique for the quantification of Levocloperastine fendizoate. The method is based on the

measurement of the absorbance of the drug in the ultraviolet region. It is suitable for routine

quality control analysis.

Experimental Protocol
1.1. Principle: Levocloperastine fendizoate exhibits a distinct absorption maximum (λmax) in

the UV spectrum, and the absorbance at this wavelength is directly proportional to its

concentration, following the Beer-Lambert law.

1.2. Reagents and Materials:

Levocloperastine fendizoate reference standard
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Methanol (AR grade)

Sodium Hydroxide (NaOH), 0.1N solution

Volumetric flasks (10 mL, 50 mL, 100 mL)

Pipettes

UV-Visible Spectrophotometer

1.3. Instrumentation:

A double beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and

wavelength accuracy of ±0.5 nm, equipped with 1 cm matched quartz cells.

1.4. Preparation of Standard Stock Solution:

Accurately weigh about 25 mg of Levocloperastine fendizoate reference standard.

Transfer it to a 50 mL volumetric flask.

Dissolve and make up the volume with methanol to obtain a concentration of 0.5 mg/mL (500

µg/mL).

1.5. Preparation of Working Standard Solutions:

Pipette 5.0 mL of the standard stock solution into a 50 mL volumetric flask.

Dilute to the mark with 0.1N NaOH to get a solution of 50 µg/mL.

From this solution, prepare a series of dilutions in 10 mL volumetric flasks using 0.1N NaOH

to obtain concentrations ranging from 2 to 10 µg/mL.[1]

1.6. Analytical Procedure:

Set the spectrophotometer to scan the wavelength range of 200-400 nm.

Use 0.1N NaOH as a blank.
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Scan a working standard solution (e.g., 10 µg/mL) to determine the wavelength of maximum

absorbance (λmax). The λmax for Levocloperastine fendizoate is approximately 350 nm.[1]

Measure the absorbance of all the prepared working standard solutions at 350 nm.

Plot a calibration curve of absorbance versus concentration.

Determine the concentration of the bulk drug sample by measuring its absorbance and

interpolating the concentration from the calibration curve.

1.7. Sample Preparation (from Bulk Drug):

Prepare a stock solution of the Levocloperastine bulk drug in methanol at a concentration

of 0.5 mg/mL.

Dilute this stock solution with 0.1N NaOH to a concentration within the calibration range

(e.g., 6 µg/mL).

Measure the absorbance and calculate the concentration.

Workflow Diagram: UV-Visible Spectrophotometry
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Caption: Workflow for Levocloperastine quantification by UV-Vis Spectrophotometry.
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Reverse-Phase High-Performance Liquid
Chromatography (RP-HPLC)
Application Note: RP-HPLC is a highly specific, sensitive, and accurate method for the

quantification of Levocloperastine. It is capable of separating Levocloperastine from

potential impurities and degradation products, making it a stability-indicating method. This

method is suitable for quality control and regulatory submissions.

Experimental Protocol
2.1. Principle: The method separates Levocloperastine from other components on a C18

stationary phase using a suitable mobile phase. The analyte is detected by a UV detector at a

specific wavelength, and the peak area is proportional to the concentration of the drug.

2.2. Reagents and Materials:

Levocloperastine reference standard

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Potassium dihydrogen phosphate (AR grade)

Orthophosphoric acid (AR grade)

Water (HPLC grade)

0.45 µm membrane filters

2.3. Instrumentation and Chromatographic Conditions:

Instrument: HPLC system with a pump, autosampler, column oven, and UV detector.

Column: C18 (250 mm x 4.6 mm, 5 µm particle size).[2]

Mobile Phase: A mixture of buffer (pH 3.5) and acetonitrile in a 50:50 ratio. The buffer can be

prepared using potassium dihydrogen phosphate and the pH adjusted with orthophosphoric
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acid.[2] An alternative mobile phase is a 10mM buffer (pH 6.5) and acetonitrile (50:50, v/v).[3]

Flow Rate: 1.0 mL/min.[2][3]

Column Temperature: 30 °C.[2]

Detection Wavelength: 273 nm[2] or 227 nm.[3]

Injection Volume: 20 µL.

2.4. Preparation of Mobile Phase:

Prepare the buffer solution as required.

Mix the buffer and acetonitrile in the specified ratio.

Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

2.5. Preparation of Standard Stock Solution:

Accurately weigh about 25 mg of Levocloperastine reference standard.

Transfer to a 50 mL volumetric flask.

Dissolve and dilute to volume with the mobile phase to obtain a concentration of 500 µg/mL.

2.6. Preparation of Working Standard Solutions:

Prepare a series of dilutions from the standard stock solution using the mobile phase to

obtain concentrations in the desired linearity range (e.g., 10-30 µg/mL for Levocloperastine
fendizoate).[3]

2.7. Analytical Procedure:

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable

baseline is achieved.

Inject the blank (mobile phase) to ensure no interfering peaks are present.
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Inject the standard solutions in triplicate.

Plot a calibration curve of peak area versus concentration.

Inject the sample solution and determine the peak area for Levocloperastine.

Calculate the concentration of Levocloperastine in the sample from the calibration curve.

The retention time for Levocloperastine is expected to be around 5.4 minutes under the

conditions described with a pH 3.5 buffer[2] or around 3.17 minutes with a pH 3.5 buffer and

methanol as the organic modifier.[4]

2.8. Sample Preparation (from Bulk Drug):

Accurately weigh the bulk drug sample to prepare a stock solution of a known concentration

(e.g., 500 µg/mL) in the mobile phase.

Dilute this solution with the mobile phase to fall within the concentration range of the

calibration curve.

Filter the solution through a 0.45 µm filter before injection.

Workflow Diagram: RP-HPLC Method
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Caption: Workflow for Levocloperastine quantification by RP-HPLC.
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Non-Aqueous Acid-Base Titration (Proposed
Method)
Application Note: This method is proposed for the assay of Levocloperastine bulk drug based

on its basic properties. Levocloperastine, a tertiary amine, is a weak base that can be

accurately quantified in a non-aqueous medium to provide a sharp endpoint. This titrimetric

method is simple, requires basic laboratory equipment, and is suitable for the assay of the bulk

drug substance.

Experimental Protocol
3.1. Principle: Levocloperastine, acting as a weak base, is dissolved in a suitable non-

aqueous solvent (glacial acetic acid) which enhances its basicity. It is then titrated with a strong

acid (perchloric acid) in a non-aqueous medium. The endpoint is determined potentiometrically

or by using a visual indicator.

3.2. Reagents and Materials:

Levocloperastine bulk drug

Perchloric acid (HClO₄), 0.1 M in glacial acetic acid

Glacial acetic acid (AR grade)

Acetic anhydride (AR grade)

Potassium hydrogen phthalate (KHP), primary standard

Crystal violet indicator solution (0.5% w/v in glacial acetic acid)

3.3. Instrumentation:

Analytical balance

Burette (50 mL)

Potentiometer with a glass and reference electrode (optional, for potentiometric titration)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b195437?utm_src=pdf-body
https://www.benchchem.com/product/b195437?utm_src=pdf-body
https://www.benchchem.com/product/b195437?utm_src=pdf-body
https://www.benchchem.com/product/b195437?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Magnetic stirrer

3.4. Preparation and Standardization of 0.1 M Perchloric Acid:

Mix 8.5 mL of 72% perchloric acid with 900 mL of glacial acetic acid and 30 mL of acetic

anhydride.

Allow the solution to stand for 24 hours.

Standardize the solution against accurately weighed primary standard potassium hydrogen

phthalate (approx. 0.5 g), dissolved in 50 mL of glacial acetic acid.

Add 2-3 drops of crystal violet indicator and titrate with the prepared perchloric acid solution

until the color changes from violet to yellowish-green.

Calculate the molarity of the perchloric acid solution.

3.5. Analytical Procedure:

Accurately weigh about 300 mg of the Levocloperastine bulk drug.

Dissolve it in 50 mL of glacial acetic acid.

Add 2-3 drops of crystal violet indicator.

Titrate with the standardized 0.1 M perchloric acid to the same yellowish-green endpoint

observed during standardization.

Perform a blank titration (titrating 50 mL of glacial acetic acid with the titrant) and make

necessary corrections.

The endpoint can also be determined potentiometrically by monitoring the potential change

as a function of the titrant volume. The equivalence point is the point of maximum inflection

on the titration curve.

3.6. Calculation: The percentage purity of Levocloperastine can be calculated using the

following formula:
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% Purity = (V * M * E) / W * 100

Where:

V = Volume of perchloric acid consumed (mL), corrected for the blank

M = Molarity of the perchloric acid solution

E = Equivalent weight of Levocloperastine

W = Weight of the Levocloperastine sample taken (mg)

Workflow Diagram: Non-Aqueous Titration
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Caption: Workflow for Levocloperastine quantification by Non-Aqueous Titration.
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Parameter
UV-Visible
Spectrophoto
metry

RP-HPLC
(Method 1)

RP-HPLC
(Method 2)

Non-Aqueous
Titration
(Proposed)

Principle
Absorbance

Measurement

Chromatographic

Separation

Chromatographic

Separation

Volumetric

Analysis

Wavelength

(λmax)
~350 nm[1] 273 nm[2] 227 nm[3] Not Applicable

Linearity Range 2 - 10 µg/mL[1] 20 - 80 µg/mL[4] 10 - 30 µg/mL[3] Not Applicable

Correlation

Coefficient (r²)
> 0.999[1] > 0.999[4] > 0.999[3] Not Applicable

Limit of Detection

(LOD)
1.012 µg/mL[1] 0.146 µg/mL[4] 0.496 µg/mL[5]

Method

Dependent

Limit of

Quantification

(LOQ)

3.036 µg/mL[1] 0.444 µg/mL[4] 1.503 µg/mL[5]
Method

Dependent

Accuracy (%

Recovery)
99.75 ± 0.67%[1]

Typically 98-

102%

Typically 98-

102%[3]
Typically >99%

Precision

(%RSD)
< 2%[1] < 2%[4] < 2%[3] Typically <1%

Primary Use
Routine QC,

simple assays

High-specificity

assays, stability

studies

High-specificity

assays, stability

studies

Bulk drug assay,

purity check

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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